molecular formula C10H9ClN2O4 B410605 N-(4-chloro-3-nitrophenyl)-3-oxobutanamide

N-(4-chloro-3-nitrophenyl)-3-oxobutanamide

Katalognummer: B410605
Molekulargewicht: 256.64g/mol
InChI-Schlüssel: JVTXVSSITAXGJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-3-nitrophenyl)-3-oxobutanamide is an organic compound with the molecular formula C10H9ClN2O4 It is known for its unique chemical structure, which includes a chloro and nitro group attached to a phenyl ring, and an oxobutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-3-oxobutanamide typically involves the reaction of 4-chloro-3-nitroaniline with an appropriate acylating agent. One common method is the acylation of 4-chloro-3-nitroaniline with acetoacetic ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process would include steps such as mixing, heating, and cooling, followed by filtration and purification to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-3-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, solvents like ethanol or methanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Reduction: 4-chloro-3-aminophenyl-3-oxobutanamide.

    Substitution: N-{4-substituted-3-nitrophenyl}-3-oxobutanamide derivatives.

    Hydrolysis: 4-chloro-3-nitrophenylacetic acid and corresponding amine.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-3-nitrophenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

N-(4-chloro-3-nitrophenyl)-3-oxobutanamide can be compared with similar compounds such as:

    N-{4-chloro-3-nitrophenyl}-3-oxopropanamide: Similar structure but with a shorter carbon chain.

    N-{4-bromo-3-nitrophenyl}-3-oxobutanamide: Similar structure but with a bromo group instead of a chloro group.

    N-{4-chloro-3-nitrophenyl}-3-oxopentanamide: Similar structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9ClN2O4

Molekulargewicht

256.64g/mol

IUPAC-Name

N-(4-chloro-3-nitrophenyl)-3-oxobutanamide

InChI

InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-7-2-3-8(11)9(5-7)13(16)17/h2-3,5H,4H2,1H3,(H,12,15)

InChI-Schlüssel

JVTXVSSITAXGJQ-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Kanonische SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.